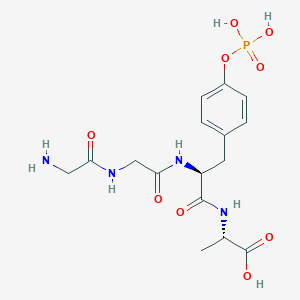acetate CAS No. 143673-46-5](/img/structure/B12557345.png)
Trimethylsilyl [(diethoxyphosphanyl)sulfanyl](trimethylsilyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate is a complex organosilicon compound that features both trimethylsilyl and diethoxyphosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate typically involves the reaction of trimethylsilyl chloride with diethoxyphosphanyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler organosilicon derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organosilicon compounds.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl groups provide steric hindrance, protecting sensitive functional groups from unwanted reactions. The diethoxyphosphanyl group can participate in coordination chemistry, forming stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl acetate: Similar in having the trimethylsilyl group but lacks the diethoxyphosphanyl group.
Trimethylsilyl chloride: Used as a precursor in the synthesis of various trimethylsilyl compounds.
Trimethylsilyl trifluoromethanesulfonate: Another organosilicon compound with different reactivity due to the presence of the trifluoromethanesulfonate group.
Uniqueness
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate is unique due to the combination of trimethylsilyl and diethoxyphosphanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
143673-46-5 |
|---|---|
Molecular Formula |
C12H29O4PSSi2 |
Molecular Weight |
356.57 g/mol |
IUPAC Name |
trimethylsilyl 2-diethoxyphosphanylsulfanyl-2-trimethylsilylacetate |
InChI |
InChI=1S/C12H29O4PSSi2/c1-9-14-17(15-10-2)18-12(19(3,4)5)11(13)16-20(6,7)8/h12H,9-10H2,1-8H3 |
InChI Key |
QFTVSXADUYIYOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)SC(C(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)

![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)



![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)



![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)
